molecular formula C26H25NO5 B12307575 Fmoc-2-methoxy-D-homophenylalanine

Fmoc-2-methoxy-D-homophenylalanine

Cat. No.: B12307575
M. Wt: 431.5 g/mol
InChI Key: SUDSIQWKKDSTQE-UHFFFAOYSA-N
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Description

Fmoc-2-methoxy-D-homophenylalanine is a derivative of phenylalanine, an amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methoxy group, and a homophenylalanine backbone. This compound is primarily used in peptide synthesis due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2-methoxy-D-homophenylalanine typically involves the protection of the amino group with the Fmoc group. The process begins with the preparation of the homophenylalanine backbone, followed by the introduction of the methoxy group. The Fmoc group is then added to protect the amino group. Common reagents used in this synthesis include fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), methanol, and various catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-2-methoxy-D-homophenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted phenylalanine derivatives. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-2-methoxy-D-homophenylalanine is used as a building block in the synthesis of peptides and proteins.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the behavior of methoxy and Fmoc groups in biological systems .

Medicine

In medicine, this compound is used in the development of peptide-based drugs. Its stability and reactivity make it an ideal candidate for drug design and development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of Fmoc-2-methoxy-D-homophenylalanine involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The methoxy group enhances the compound’s stability and reactivity, allowing for selective reactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-2-methoxy-D-homophenylalanine is unique due to the presence of both the methoxy group and the Fmoc protecting group. This combination provides enhanced stability and reactivity, making it a valuable compound in peptide synthesis and other applications .

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methoxyphenyl)butanoic acid

InChI

InChI=1S/C26H25NO5/c1-31-24-13-7-2-8-17(24)14-15-23(25(28)29)27-26(30)32-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22-23H,14-16H2,1H3,(H,27,30)(H,28,29)

InChI Key

SUDSIQWKKDSTQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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